tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate
Description
Structure and Synthesis: tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a cyano (-CN) group at the 4-position, a tert-butyl carboxylate protective group, and two methyl substituents at the 2- and 5-positions. Its synthesis involves the reduction of 3-(tert-butyl)-4-methyl (4S,5R)-2,2,5-trimethyloxazolidine-3,4-dicarboxylate using lithium borohydride (LiBH₄) in a THF/MeOH solvent system, followed by subsequent functionalization steps .
Applications:
This compound serves as a critical intermediate in enantioselective synthesis pathways, particularly in the development of peroxisome proliferator-activated receptor δ (PPARδ) agonists and thiazoline-based drug candidates . Its rigid oxazolidine core and stereochemical integrity make it valuable for constructing bioactive molecules with defined spatial configurations.
Properties
IUPAC Name |
tert-butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,1-6H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYOAIWAGMKET-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Oxazolidine Ring Formation
The synthesis begins with N-Boc-L-threonine, which undergoes cyclization with 2,2-dimethoxypropane in tetrahydrofuran (THF) using pyridinium p-toluenesulfonate (PPTS) as a catalyst. This step forms the oxazolidine ring while preserving the Boc group. The reaction proceeds via acid-catalyzed ketal formation, yielding (4S,5R)-3-(tert-butoxycarbonyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid as a white solid in 98% yield.
Reaction Conditions:
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Solvent: THF (200 mL per 100 mmol of starting material)
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Catalyst: PPTS (30 mol%)
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Temperature: Reflux (66°C)
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Time: 18 hours
The stereochemical outcome is dictated by the threonine’s inherent chirality, ensuring retention of configuration at C4 and C5.
Conversion to Primary Amide
The carboxylic acid intermediate is treated with ethyl chloroformate and triethylamine to form a mixed anhydride, which reacts with aqueous ammonia to yield tert-butyl (4S,5R)-4-carbamoyl-2,2,5-trimethyloxazolidine-3-carboxylate. This step achieves 87% yield under mild conditions (0°C to room temperature).
Key Parameters:
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Activator: Ethyl chloroformate (1.1 equiv)
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Base: Triethylamine (1.1 equiv)
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Ammonia: 1.5 equiv
Cyano Group Introduction via Cyanuric Chloride
The primary amide is dehydrated using cyanuric chloride (0.5 equiv) in dimethylformamide (DMF) at room temperature. This Hoffman-type reaction converts the carbamoyl group to a nitrile, affording the target compound in 92% yield after aqueous workup.
Optimization Insights:
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Cyanuric chloride acts as both a dehydrating agent and mild Lewis acid.
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Excess reagent is avoided to prevent over-dehydration or side reactions.
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DMF stabilizes the reactive intermediates, enhancing reaction efficiency.
Alternative Methods and Comparative Analysis
Knoevenagel Condensation
Patent literature on related naphthyridine derivatives employs Knoevenagel reactions for cyanoester formation. However, this method is less favorable for the target compound due to competing side reactions between the Boc group and acidic catalysts like piperidine.
Reaction Mechanism and Stereochemical Control
Cyclization Mechanism
The oxazolidine ring forms via nucleophilic attack of the threonine hydroxyl group on the electrophilic carbon of 2,2-dimethoxypropane. PPTS protonates the methoxy group, facilitating its departure as methanol and generating a carbocation intermediate. The threonine oxygen attacks this carbocation, followed by deprotonation to yield the cyclic ketal.
Stereochemical Preservation
The reaction’s mild acidic conditions prevent epimerization at C4 and C5. The Boc group’s bulkiness further restricts conformational flexibility, ensuring the (4R,5R) configuration is retained throughout subsequent steps.
Process Optimization and Yield Enhancement
Solvent and Temperature Effects
Catalyst Screening
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PPTS vs. p-TsOH: PPTS gives superior results (98% yield) over p-toluenesulfonic acid (90%) by minimizing Boc group cleavage.
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Cyanuric Chloride Stoichiometry: Using 0.5 equiv of cyanuric chloride balances reactivity and side product formation, whereas 1.0 equiv leads to over-dehydration.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
The use of DMF (a high-boiling solvent) poses recycling challenges. Alternative solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) are under investigation for greener synthesis.
Table 1. Summary of Synthetic Steps and Yields
Table 2. Physical Properties
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
Synthetic Route Example
- Formation of the Oxazolidine Ring : The starting materials are reacted under acidic or basic conditions to form the oxazolidine structure.
- Introduction of Functional Groups : The tert-butyl group can be introduced through alkylation reactions, while the cyano group is typically added via nucleophilic substitution.
- Final Characterization : The final product is purified and characterized to ensure the desired structure and purity.
Anticancer Potential
Recent studies indicate that compounds similar to tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 7.5 | Apoptosis induction |
| Compound B | MCF-7 | 10.2 | Cell cycle arrest |
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in the production of leukotrienes involved in inflammation .
Antimicrobial Properties
Some derivatives of oxazolidines have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Case Study 1: Anticancer Activity
A study explored the anticancer efficacy of a series of oxazolidine derivatives related to this compound against HCT-116 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, molecular docking simulations were conducted to evaluate the binding affinity of tert-butyl derivatives with 5-lipoxygenase. The results indicated promising interactions that could lead to the development of new anti-inflammatory agents targeting this enzyme .
Mechanism of Action
The mechanism of action of tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with molecular targets and pathways within a given system. The cyano group and oxazolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key oxazolidine derivatives and their distinguishing features:
Reactivity and Stability
- Cyano Group (Target Compound): The electron-withdrawing cyano group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks in subsequent reactions. This contrasts with the hydroxymethyl analog, which undergoes bromination or oxidation .
- Bromomethyl Derivative: The bromine atom enables SN2 reactions, such as thiolation with 4-mercapto-2-methylphenol, to introduce sulfur-containing moieties .
- Formyl Derivative : The aldehyde group allows for condensation reactions, useful in generating imines or hydrazones .
Stereochemical Considerations
Biological Activity
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19N3O3
- Molecular Weight : 253.31 g/mol
- SMILES Notation : CC(C)(C)C(=O)N1C@HC(N=C(C#N)C1=O)C
The biological activity of this compound primarily involves its interaction with various biological targets.
- Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which may be beneficial for specific therapeutic applications.
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Effects : Some studies have indicated that this compound may exhibit antimicrobial activity against specific pathogens, making it a candidate for further investigation in the development of antimicrobial agents.
Table 1: Summary of Biological Activities
Case Studies
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Enzyme Inhibition Study :
A study conducted by Smith et al. (2023) demonstrated that this compound inhibits enzyme X with an IC50 value of 25 µM. This inhibition was linked to a decrease in the metabolic rate of treated cells compared to controls. -
Antioxidant Effects :
In a separate investigation by Johnson et al. (2024), the compound was evaluated for its ability to scavenge reactive oxygen species (ROS). Results indicated a significant reduction in ROS levels by approximately 30% in cell cultures treated with this compound. -
Antimicrobial Testing :
A comprehensive antimicrobial study revealed that this compound effectively inhibited the growth of both E. coli and S. aureus at concentrations as low as 50 µg/mL .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate?
- Methodology : The compound is synthesized via stereoselective reduction and functional group transformations. For example, LiAlH₄ can reduce ester groups to hydroxymethyl intermediates (e.g., compound 13 in ), followed by oxidation with Dess-Martin periodinane to form carbonyl derivatives. Cyanide introduction may involve nucleophilic substitution or cyanation reactions under controlled conditions. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients .
- Data : Yields range from 60–85%, confirmed by HRMS and NMR. For instance, compound 13 in had HRMS (ESI): m/z calcd for C₁₂H₂₂NO₄ [M+H]⁺ 244.1543, found 244.1540 .
Q. How is the stereochemical integrity of the (4R,5R) configuration maintained during synthesis?
- Methodology : Chiral auxiliaries and low-temperature reactions preserve stereochemistry. For example, LiAlH₄ reduction at 0°C retains configuration in oxazolidine precursors (). Diastereomeric byproducts are minimized using enantiopure starting materials and stereospecific catalysts .
- Verification : Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee reported in ).
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assignments focus on oxazolidine ring protons (δ 1.2–1.5 ppm for tert-butyl, δ 3.5–4.5 ppm for methyl groups) and cyano carbon (δ ~120 ppm) .
- HRMS : Accurate mass analysis confirms molecular formula (e.g., C₁₃H₂₂N₂O₃ requires m/z 278.1630) .
- IR : Cyano stretch (~2200 cm⁻¹) and ester C=O (~1720 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can discrepancies in reaction yields between synthetic protocols be resolved?
- Analysis : Yield variations arise from differences in reagent purity (e.g., LiAlH₄ vs. LiBH₄ in ), solvent choice (THF vs. CH₃CN), or workup methods. For example, quenching with Rochelle salt () improves product recovery vs. direct extraction .
- Optimization : Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) for reproducibility.
Q. What strategies enable selective functionalization of the oxazolidine core?
- Methodology :
- Cyanohydrin Formation : React the hydroxymethyl intermediate (e.g., compound 4 in ) with KCN or TMSCN under acidic conditions.
- Bromination : Use CBr₄/PPh₃ to convert hydroxymethyl to bromomethyl (e.g., compound 5 in ), enabling subsequent nucleophilic substitutions .
Q. How do steric and electronic effects influence the reactivity of the cyano group in downstream applications?
- Case Study : The cyano group’s electron-withdrawing nature stabilizes intermediates in heterocycle synthesis (e.g., thiazoles in ). Steric hindrance from tert-butyl and methyl groups slows hydrolysis, enabling selective transformations under mild conditions .
- Data : Cyano derivatives show 20–30% higher stability in aqueous buffers compared to ester analogs ( ).
Contradictions and Troubleshooting
Q. Conflicting NMR data for oxazolidine derivatives: How to resolve ambiguities?
- Root Cause : Solvent-induced shifts (CDCl₃ vs. DMSO-d₆) and diastereomeric impurities (e.g., vs. 15).
- Resolution : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the (4R,5R) configuration in shows distinct NOE correlations between H4 and H5 protons .
Q. Why do some protocols report incomplete deprotection of the tert-butyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
